

* Comparison of the pharmacological profiles of different 4-piperidone derivatives.

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Compound of Interest

Compound Name: *Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate*

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A Comparative Guide to the Pharmacological Profiles of 4-Piperidone Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 4-piperidone scaffold is a versatile heterocyclic motif that forms the core of a wide array of pharmacologically active compounds. Its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, ranging from antimicrobial and anti-inflammatory to analgesic and anticonvulsant effects. This guide provides a comparative overview of the pharmacological profiles of various 4-piperidone derivatives, supported by experimental data and detailed methodologies for key assays.

Comparative Pharmacological Data

The following tables summarize the quantitative data on the pharmacological activities of different 4-piperidone derivatives, facilitating a clear comparison of their potency and spectrum of action.

Antimicrobial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of 4-Piperidone Derivatives against Various Bacterial Strains.

Compound	Derivative Type	Bacterial Strain	MIC (µg/mL)	Reference
1	N-methyl-4-piperidone-derived monoketone curcuminoid (R=H)	S. salivarius, L. paracasei, S. mitis, S. sanguinis	250-500	[1]
10	N-methyl-4-piperidone-derived monoketone curcuminoid (R=3,4,5-OMe)	L. paracasei, S. mitis, S. sanguinis	250-500	[1]
13	N-methyl-4-piperidone-derived monoketone curcuminoid (R=3-F)	S. mutans, S. mitis, S. sanguinis, S. sobrinus	250-500	[1]
Various	2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazones	S. aureus, E. coli, B. subtilis	Good activity compared to ampicillin	[2]
III	(Z)-2-((2S,5S)-2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methylpiperidin-4-ylidene)hydrazin	S. aureus, Enterobacter sp.	Higher activity than its precursor	[3]

e-1-
carbothioamide

Analgesic and Anti-inflammatory Activity

Table 2: Analgesic and Anti-inflammatory Effects of 4-Piperidone Derivatives.

Compound	Derivative Type	Assay	Dose	Effect	Reference
Ib, Ie, IIIb, IIIe	Substituted 4-piperidones	Not specified	Not specified	Good analgesic activity comparable to diclofenac sodium	[4]
PD1, PD3, PD5	4-(4'-bromophenyl)-4-piperidinol derivatives	Not specified	Not specified	Highly significant analgesic effect ($p < 0.01$)	[5]
PD5	4-(4'-bromophenyl)-4-hydroxy-1-[2-(2'',4''-dimethoxyphenyl)-2-oxoethyl]-piperidinium bromide	Platelet Aggregation Inhibition	IC ₅₀ = 0.06 mM	Most active compound	[5]
HN58	4-amino methyl piperidine derivative	Writhing Test	Not specified	100% inhibition	[6]

Anticonvulsant Activity

Table 3: Anticonvulsant Activity of 4-Piperidone and Related Derivatives.

Compound	Derivative Type	Animal Model	ED50 (mg/kg)	Protective Index (PI)	Reference
11	7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5-(4H)-one	MES	23.7	> 33.7	[7]
11	7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5-(4H)-one	scPTZ	78.1	> 10.0	[7]
OX	3-Isopropyl-2,6-Diphenylpiperidin-4-One Oxime	PTZ-induced seizure	10 mg/kg	Most pronounced anticonvulsant effect	[8]
Various	N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives	MES	100-300 mg/kg	Active in MES seizures	[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of 4-Piperidone Derivatives via Mannich Reaction

The Mannich reaction is a cornerstone for the synthesis of 2,6-diaryl-3-methyl-4-piperidones[2].

Materials:

- Ethyl methyl ketone
- Substituted aromatic aldehydes (e.g., benzaldehyde)
- Ammonium acetate
- Ethanol

Procedure:

- Dissolve ammonium acetate in ethanol.
- Add ethyl methyl ketone and the appropriate aromatic aldehydes to the solution.
- The molar ratio of amine, aldehyde, and ketone can be varied to optimize the yield[10].
- Heat the reaction mixture to boiling and then allow it to stand at room temperature.
- The product, a substituted 4-piperidone, will precipitate out of the solution and can be collected by filtration[10].
- The crude product can be purified by recrystallization from a suitable solvent like ethanol.

In Vitro Antimicrobial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using a broth microdilution assay to assess the antibacterial activity of the synthesized compounds[1][2].

Materials:

- Synthesized 4-piperidone derivatives

- Bacterial strains (e.g., *Streptococcus mutans*, *Staphylococcus aureus*)
- Brain Heart Infusion (BHI) broth or Mueller-Hinton Broth (MHB)
- Sterile 96-well microplates
- Resazurin solution (for viability indication)
- Dimethyl sulfoxide (DMSO)

Procedure:

- Prepare a stock solution of the test compounds in DMSO.
- Perform two-fold serial dilutions of the compounds in the appropriate broth in a 96-well microplate.
- Prepare a standardized bacterial inoculum adjusted to a McFarland 0.5 turbidity standard.
- Inoculate each well with the bacterial suspension. Include positive (broth + bacteria) and negative (broth only) controls.
- Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
- After incubation, add a viability indicator like resazurin and incubate for a further period.
- The MIC is the lowest concentration of the compound that inhibits visible bacterial growth, as indicated by the color change of the indicator^[1].

Analgesic Activity Assessment (Tail-Flick Test)

The tail-flick test is a common method to evaluate the central analgesic activity of compounds^[11].

Materials:

- Male albino mice or rats
- Tail-flick apparatus (radiant heat source)

- Test compounds and a standard drug (e.g., pethidine)

Procedure:

- Acclimatize the animals to the experimental setup.
- Measure the baseline tail-flick latency by focusing a radiant heat source on the distal part of the tail. The time taken for the animal to flick its tail is recorded. A cut-off time is set to prevent tissue damage.
- Administer the test compounds or the standard drug to the animals (e.g., intraperitoneally).
- Measure the tail-flick latency at different time intervals after drug administration (e.g., 30, 60, 90, 120, 150, and 180 minutes)[[11](#)].
- An increase in the tail-flick latency compared to the baseline and control group indicates an analgesic effect.

Anti-inflammatory Activity Evaluation (Carrageenan-Induced Paw Edema)

This model is used to assess the acute anti-inflammatory activity of compounds[[12](#)].

Materials:

- Wistar albino rats
- Carrageenan solution (1% in saline)
- Plethysmometer
- Test compounds and a standard drug (e.g., indomethacin)

Procedure:

- Measure the initial paw volume of the rats using a plethysmometer.

- Administer the test compounds or the standard drug to the animals (e.g., orally or intraperitoneally).
- After a specific time (e.g., 30-60 minutes), induce inflammation by injecting carrageenan into the sub-plantar region of the right hind paw.
- Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
- The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Anticonvulsant Activity Screening (MES and scPTZ Models)

The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard models for screening anticonvulsant drugs^{[7][9]}.

Materials:

- Mice
- Electroconvulsive shock apparatus
- Pentylenetetrazole (PTZ) solution
- Test compounds and a standard drug (e.g., diazepam, phenytoin)

MES Test Procedure:

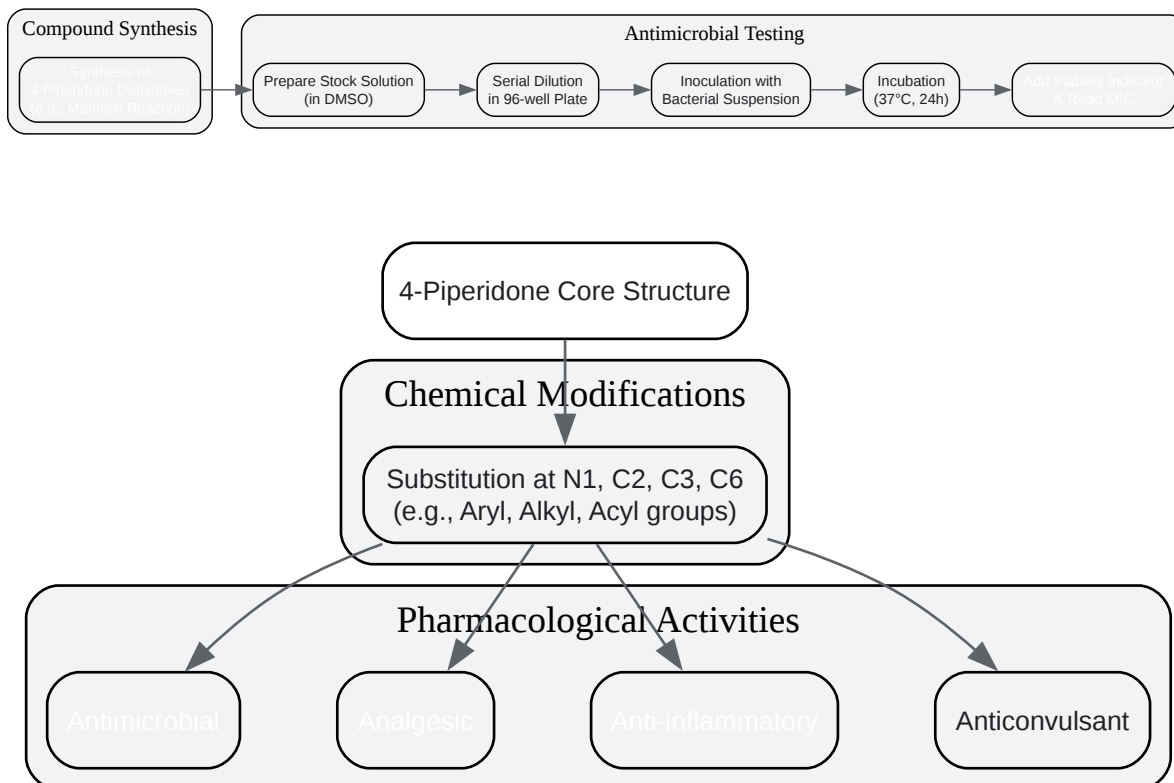
- Administer the test compound to the mice.
- After a predetermined time, deliver a maximal electroshock via corneal or ear electrodes.
- Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.
- Protection against the tonic extension is considered an indication of anticonvulsant activity.

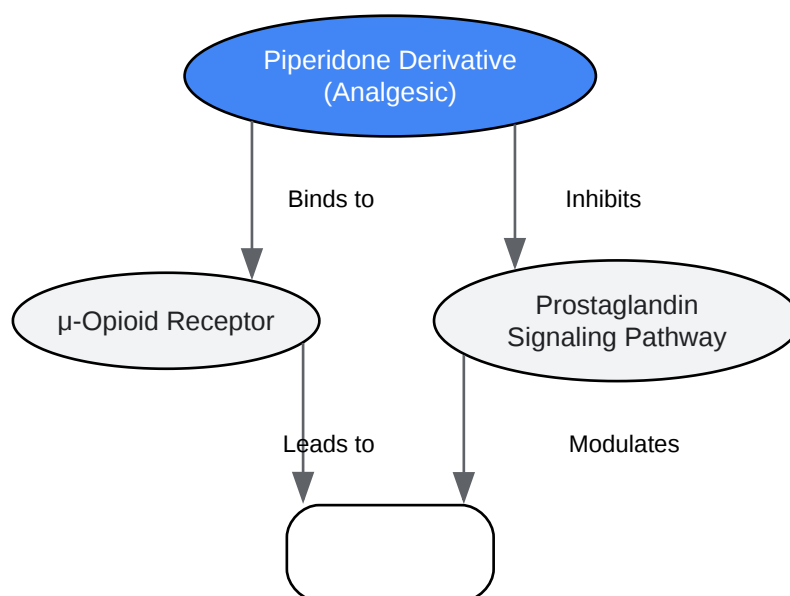
scPTZ Test Procedure:

- Administer the test compound to the mice.
- After a specific time, inject a convulsive dose of PTZ subcutaneously.
- Observe the animals for the onset and severity of seizures (e.g., clonic seizures).
- A delay in the onset of seizures or a reduction in their intensity compared to the control group indicates anticonvulsant activity[8].

Visualizations

The following diagrams illustrate key concepts and workflows related to the pharmacological evaluation of 4-piperidone derivatives.





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